tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate: This compound is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[111]pentan-1-yl)carbamate typically involves multiple steps One common method starts with the preparation of the bicyclo[11The final step involves the protection of the amine group with a tert-butyl carbamate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: As a ligand in CuAAC, it facilitates the formation of 1,2,3-triazoles from azides and alkynes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in CuAAC reactions.
Solvents: Common solvents include water and organic solvents like dichloromethane.
Major Products: The major products of these reactions are typically 1,2,3-triazole derivatives, which are valuable in various chemical and biological applications .
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: Facilitates the attachment of biomolecules to various substrates, useful in imaging and diagnostics.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The primary mechanism of action for tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its role as a ligand in CuAAC. It accelerates the reaction rates and suppresses cell cytotoxicity, making it highly biocompatible . The compound interacts with copper(I) ions to facilitate the cycloaddition of azides and alkynes, forming stable triazole rings .
Comparison with Similar Compounds
tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate: Another triazole-containing compound with similar applications in click chemistry.
BTTAA: A water-soluble ligand for CuAAC that also accelerates reaction rates and suppresses cytotoxicity.
Uniqueness: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to its bicyclo[1.1.1]pentane core, which provides enhanced stability and reactivity compared to other triazole-containing compounds .
Properties
Molecular Formula |
C12H18N4O2 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(2H-triazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-10(2,3)18-9(17)14-12-5-11(6-12,7-12)8-4-13-16-15-8/h4H,5-7H2,1-3H3,(H,14,17)(H,13,15,16) |
InChI Key |
GIAMPVNLXLSMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=NNN=C3 |
Origin of Product |
United States |
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